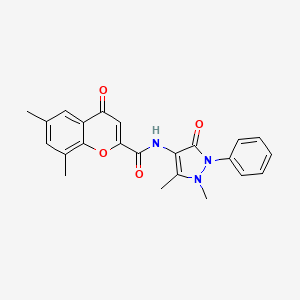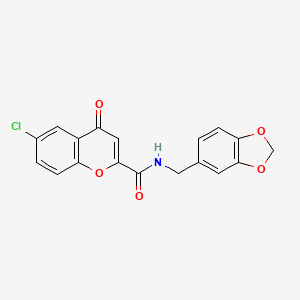
2-chloro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with chloro, fluorobenzyl, and furan-2-ylmethyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nucleophilic Substitution: Starting with a benzoyl chloride derivative, a nucleophilic substitution reaction can introduce the chloro group.
Amidation: The intermediate product can undergo amidation with 2-fluorobenzylamine and furan-2-ylmethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its unique properties in material science or chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-fluorobenzyl)-N-methylbenzamide: Lacks the furan-2-ylmethyl group.
2-chloro-N-(2-fluorobenzyl)-N-(thiophen-2-ylmethyl)benzamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-chloro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both fluorobenzyl and furan-2-ylmethyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H15ClFNO2 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15ClFNO2/c20-17-9-3-2-8-16(17)19(23)22(13-15-7-5-11-24-15)12-14-6-1-4-10-18(14)21/h1-11H,12-13H2 |
InChI Key |
ILHLLDUPVGXKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11387734.png)
![Diethyl {2-(diphenylmethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11387742.png)
![1-(4-ethylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387754.png)
![2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B11387762.png)
![6-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11387770.png)
![N-(biphenyl-4-yl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11387774.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11387794.png)

![5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11387797.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11387816.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11387825.png)
![7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11387827.png)
